Hg-10-102-01
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
HG-10-102-01 は、レチノイド受容体キナーゼ 2 (LRRK2) の強力な、選択的な、脳透過性阻害剤です。 これは、野生型 LRRK2 とその変異型、特にパーキンソン病に関連する G2019S 変異の両方を阻害するのに顕著な有効性を示しています 。 この化合物は、ミトゲン活性化プロテインキナーゼ相互作用キナーゼ 2 (MNK2) および混合系キナーゼ 1 (MLK1) も阻害します .
科学的研究の応用
HG-10-102-01 has a wide range of scientific research applications, including:
Biology: this compound is used to study the biological functions of LRRK2 and its role in cellular signaling pathways. .
Medicine: The compound is primarily used in Parkinson’s disease research to study the effects of LRRK2 inhibition on disease progression and to develop new therapeutic strategies for treating the disease
作用機序
HG-10-102-01 は、LRRK2 のキナーゼ活性を選択的に阻害することによってその効果を発揮します。この化合物は、LRRK2 の ATP 結合部位に結合し、下流の標的のリン酸化を防ぎます。 この阻害は、細胞シグナル伝達経路に関与する主要なタンパク質のリン酸化の減少につながり、最終的にオートファジーやアポトーシスなどの細胞プロセスに影響を与えます .
This compound の分子標的には、野生型 LRRK2 とその変異型、特に G2019S 変異が含まれます。 この化合物は、MNK2 と MLK1 も阻害しますが、効力は低くなります .
類似の化合物との比較
This compound は、他の LRRK2 阻害剤と比較して、その高い効力、選択性、脳透過性でユニークです。類似の化合物には、次のものがあります。
LRRK2-IN-1: 強力な LRRK2 阻害剤ですが、this compound と比較して脳透過性が低くなります.
CZC-25146: 良好な効力を備えた選択的な LRRK2 阻害剤ですが、this compound と比較して、G2019S 変異の阻害にはあまり効果的ではありません.
GNE-7915: This compound と同様の効力を備えた脳透過性 LRRK2 阻害剤ですが、選択性プロファイルが異なります.
This compound は、野生型と変異型の両方の LRRK2、特に G2019S 変異を効果的に阻害し、優れた脳透過性を持つ能力によって際立っています .
生化学分析
Biochemical Properties
Hg-10-102-01 plays a crucial role in biochemical reactions by inhibiting LRRK2, a kinase involved in various cellular processes. The compound interacts with enzymes such as mitogen-activated protein kinase-interacting kinase 2 (MNK2) and mixed lineage kinase 1 (MLK1), with IC50 values of 0.6 μM and 2.1 μM, respectively . These interactions result in the inhibition of phosphorylation at specific serine residues (Ser910 and Ser935) in LRRK2, which is essential for its activity .
Cellular Effects
This compound affects various types of cells, including HEK293 cells, mouse Swiss 3T3 cells, and mouse embryonic fibroblast cells. The compound induces a dose-dependent inhibition of Ser910 and Ser935 phosphorylation in both wild-type LRRK2 and the G2019S mutant . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Ser910 and Ser935, which are critical for LRRK2’s function . Additionally, this compound inhibits MNK2 and MLK1, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. In vitro studies show that the compound can inhibit LRRK2 phosphorylation for up to 90 minutes at concentrations ranging from 0.01 to 3 μM . In vivo studies indicate that a single intraperitoneal injection of this compound can inhibit LRRK2 phosphorylation in the kidney, spleen, and brain of mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In wild-type male C57BL/6 mice, doses ranging from 3 to 100 mg/kg administered intraperitoneally result in dose-dependent inhibition of LRRK2 phosphorylation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to LRRK2 activity. The compound interacts with enzymes and cofactors that regulate phosphorylation and dephosphorylation processes. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s brain-penetrable nature allows it to accumulate in the brain, where it exerts its inhibitory effects on LRRK2 . This distribution is crucial for its potential therapeutic applications in neurodegenerative diseases .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LRRK2 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to its targets to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
準備方法
HG-10-102-01 の合成は、コア構造の調製から始まり、その効力と選択性を高めるための官能基の修飾によって続く、複数のステップが含まれます。合成経路には、通常、次のステップが含まれます。
コア構造の形成: コア構造は、芳香族アミンとクロロピリミジンを含む一連の縮合反応を用いて合成されます。
官能基の修飾: 次に、コア構造は、阻害活性と脳透過性を高めるために、さまざまな官能基を導入することによって修飾されます。
This compound の工業的製造方法は広く文書化されていませんが、おそらく収率と費用対効果を最適化して、実験室規模の合成プロセスをスケールアップすることに関与しています。
化学反応の分析
HG-10-102-01 は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特にメトキシ基とアミノ基で酸化反応を起こす可能性があり、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、ニトロ基とカルボニル基で起こることがあり、還元誘導体の生成につながります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。これらの反応から生成される主な生成物は、通常、官能基が修飾された this compound の誘導体です。
科学研究への応用
This compound は、次のものを含む、幅広い科学研究への応用があります。
化学: この化合物は、LRRK2 阻害剤の構造活性相関を研究し、効力と選択性が向上した新しい阻害剤を開発するためのツールとして使用されています.
生物学: this compound は、LRRK2 の生物学的機能とその細胞シグナル伝達経路における役割を研究するために使用されます。 .
医学: この化合物は、主にパーキンソン病の研究で使用されており、LRRK2 阻害が疾患進行に及ぼす影響を研究し、疾患の治療のための新しい治療戦略を開発しています
産業: This compound は、製薬業界で、LRRK2 や関連するキナーゼを標的とした新薬の開発に使用されています.
類似化合物との比較
HG-10-102-01 is unique in its high potency, selectivity, and brain penetration capabilities compared to other LRRK2 inhibitors. Similar compounds include:
LRRK2-IN-1: Another potent LRRK2 inhibitor, but with lower brain penetration capabilities compared to this compound.
This compound stands out due to its ability to effectively inhibit both wild-type and mutant forms of LRRK2, particularly the G2019S mutation, and its superior brain penetration capabilities .
生物活性
Hg-10-102-01, a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), has garnered attention for its potential therapeutic applications, particularly in the context of Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Overview of LRRK2 and Its Role in Parkinson's Disease
LRRK2 is a kinase implicated in various neurodegenerative processes, especially in PD. Mutations in the LRRK2 gene, notably the G2019S variant, are linked to familial and sporadic forms of PD. The kinase activity of LRRK2 contributes to neuronal toxicity through phosphorylation of various substrates, affecting cellular pathways such as autophagy, microtubule dynamics, and immune responses .
This compound is characterized by its chemical structure as a 2-anilino-4-methylamino-5-chloropyrimidine derivative. Its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological applications. The compound exhibits an IC50 value of approximately 20.3 nM for wild-type LRRK2 and 3.2 nM for the G2019S mutant .
This compound functions primarily by inhibiting the phosphorylation of serine residues Ser910 and Ser935 on LRRK2. This inhibition is crucial as these phosphorylation events are associated with LRRK2's pathological effects in PD:
- Dose-Dependent Inhibition : Studies indicate that this compound can significantly inhibit LRRK2 activity at concentrations as low as 0.1–0.3 μM in cellular models .
- In Vivo Efficacy : In mouse models, intraperitoneal administration of this compound at doses ranging from 50 mg/kg resulted in substantial inhibition of LRRK2 phosphorylation in brain tissues .
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
IC50 (Wild-type LRRK2) | 20.3 nM |
IC50 (G2019S LRRK2) | 3.2 nM |
Effective Concentration | 0.1–0.3 μM |
Inhibition in Mouse Brain | ~70% at 50 mg/kg |
Phosphorylation Sites | Ser910, Ser935 |
Case Study: Impact on Neurite Growth
A significant study examined the effects of this compound on neurite growth in transgenic mice expressing the G2019S mutation. The compound was found to reverse neurite shortening caused by this mutation, indicating its potential to mitigate some neurodegenerative effects associated with LRRK2 mutations .
Mechanistic Insights
Research has shown that this compound not only inhibits LRRK2 activity but also influences downstream signaling pathways involved in neuronal health:
特性
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?
A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []
Q3: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。